TAPI-0

Descripción general

Descripción

Discovery of Naphthalen-1-yl-N'-alkyl Oxalamide Ligands

The research presented in the first paper introduces a class of N-(naphthalen-1-yl)-N'-alkyl oxalamides as potent ligands that facilitate the coupling reaction of (hetero)aryl iodides with primary amines and (hetero)aryl bromides with primary amines and ammonia. These reactions are catalyzed by copper (Cu2O) and occur at relatively low temperatures and catalyst concentrations, demonstrating an efficient method for synthesizing (hetero)aryl amines .

N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide as an Aminopeptidase N Inhibitor

The second paper discusses the discovery of a hydroxamic acid-based inhibitor of aminopeptidase N (APN), which is a potent inhibitor with a Ki value of 3.5 µM. This compound also shows anti-angiogenic activity by inhibiting the invasion of bovine aortic endothelial cells induced by basic fibroblast growth-factor at low micromolar concentrations .

Synthesis and Sensing Capabilities of N-(Cyano(naphthalen-1-yl)methyl)benzamides

In the third paper, a series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives are synthesized and their solid-state properties are analyzed using X-ray crystallography. These compounds exhibit colorimetric sensing of fluoride anions, with one derivative showing a significant color change from colorless to black, indicating its potential as a naked-eye detector of fluoride in solutions .

Synthetic Approach to Naphtho[1,2-b]furan and Spiro[cyclopropane-1,1'(4'H)-naphthalene] Derivatives

The fourth paper describes a one-step synthesis of naphtho[1,2-b]furan and spiro[cyclopropane-1,1'(4'H)-naphthalene] derivatives from substituted naphthalen-1-ols. The reactivity of these compounds is briefly examined, and the structures of some spiro compounds are confirmed by X-ray structural analysis .

Anti-inflammatory Activity of 4-(6-Methoxy-2-naphthyl)butan-2-one Analogues

The fifth paper explores a novel structural class of anti-inflammatory compounds related to 4-(6-methoxy-2-naphthyl)butan-2-one. The study finds that compounds with a small lipophilic group in the 6 position and a butan-2-one side chain in the 2 position of the naphthalene ring exhibit the most significant anti-inflammatory activity .

Synthesis of Labelled Naphthalenes and Naphtho[2,3-d]-1,2,3-oxadiazole

The sixth paper reports on the synthesis of 2-amino-2-hydroxy[3-13C]naphthalene and [9a-13C]naphtho[2,3-d]-1,2,3-oxadiazole. The labeled compounds are characterized by their 13C-chemical shifts and spin-spin coupling constants, which are important for their identification and use in further chemical reactions .

Oxidative Condensation of Naphthalene-2,3-dicarbaldehyde with Cyanide

Finally, the seventh paper investigates the reaction of naphthalene-2,3-dicarbaldehyde with cyanide, resulting in a unique oxidative condensation product. The study proposes a mechanism involving air oxidation and benzoin condensation, with the final product being distinguished by its gHMBC spectrum .

Aplicaciones Científicas De Investigación

Inhibición de ADAM-17 (TACE)

TAPI-0 es conocido como un inhibidor de ADAM-17 (TACE) . ADAM-17, también conocido como TACE (enzima convertidora de TNF-α), participa en el procesamiento del factor de necrosis tumoral alfa (TNF-α) a nivel celular. Al inhibir esta enzima, this compound puede atenuar el procesamiento de TNF-α .

Inhibición de las Metaloproteinasas de la Matriz (MMP)

This compound también actúa como un inhibidor de Metaloproteinasas de la Matriz (MMP) . Las MMP participan en la degradación de la matriz extracelular en procesos fisiológicos normales como la embriogénesis y la remodelación tisular, así como en procesos patológicos como la artritis y la metástasis. Al inhibir las MMP, this compound puede influir potencialmente en estos procesos .

Inhibición del Crecimiento de Chlamydia trachomatis

La investigación ha demostrado que this compound, en conjunto con otro compuesto, GM6001, puede inhibir el crecimiento de Chlamydia trachomatis . Chlamydia trachomatis es un patógeno bacteriano que causa la clamidia, que es una enfermedad de transmisión sexual común

Mecanismo De Acción

Target of Action

TAPI-0, also known as TNF-α Protease Inhibitor-0, is a metalloproteinase inhibitor with selectivity for TACE (TNF-α converting enzyme/ADAM17; IC 50 = 100 nM) . TACE, also known as ADAM17, is a key enzyme involved in the processing of TNF-α, a cytokine that plays a crucial role in inflammation and immunity .

Mode of Action

This compound interacts with its target, TACE, by inhibiting its activity. This inhibition prevents the conversion of pro-TNF-α into its active form, thereby blocking the release of active TNF-α .

Biochemical Pathways

By inhibiting TACE, this compound affects the TNF-α signaling pathway. Under normal conditions, TACE cleaves the membrane-bound form of TNF-α, releasing the active cytokine. This active TNF-α can then bind to its receptors, triggering a cascade of inflammatory responses. When this compound inhibits tace, the release of active tnf-α is blocked, thereby attenuating the downstream inflammatory responses .

Result of Action

The primary result of this compound’s action is the inhibition of TNF-α processing, which leads to a decrease in the level of active TNF-α. This can have significant effects at the molecular and cellular levels, as TNF-α is a key player in inflammation and immunity. By blocking the release of active TNF-α, this compound can potentially attenuate inflammatory responses .

Action Environment

The efficacy and stability of this compound, like many other compounds, can be influenced by various environmental factors. These can include temperature, pH, and the presence of other molecules. For instance, this compound is typically stored at -20°C to maintain its stability

Análisis Bioquímico

Biochemical Properties

TAPI-0 interacts with various enzymes and proteins, particularly those involved in the TNF-α processing pathway . It acts as an inhibitor for matrix metalloprotease (MMP) and TACE . The nature of these interactions involves the inhibition of these enzymes, thereby blocking the maturation of cytokines, soluble cytokine receptors, and other proteins that require the action of proteases .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by attenuating the processing of TNF-α . This can have a profound impact on cell signaling pathways, gene expression, and cellular metabolism. For instance, in human esophageal squamous cell carcinoma cells, higher doses of this compound inhibited cell viability, while a lower dose inhibited cell migration and invasion and enhanced the chemosensitivity of the cells to cisplatin .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, specifically enzymes like TACE and MMPs . By inhibiting these enzymes, this compound prevents the processing of TNF-α, leading to changes in gene expression and cellular signaling .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It is soluble in DMSO to 10 mM and in acetic acid to 10 mM . The product can be stored for up to 12 months under desiccating conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a study on mice with osteoarthritis, intra-articular administration of this compound ameliorated the progression of the disease .

Metabolic Pathways

This compound is involved in the TNF-α processing pathway . It interacts with enzymes such as TACE and MMPs, affecting the metabolic flux of these enzymes .

Propiedades

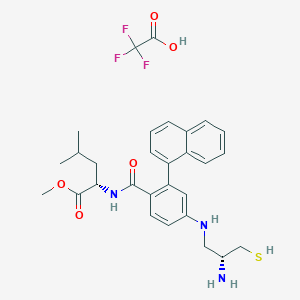

IUPAC Name |

N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O5/c1-14(2)10-19(13-21(29)28-33)23(31)27-20(24(32)26-15(3)22(25)30)12-16-8-9-17-6-4-5-7-18(17)11-16/h4-9,11,14-15,19-20,33H,10,12-13H2,1-3H3,(H2,25,30)(H,26,32)(H,27,31)(H,28,29)/t15-,19?,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRCPLBFLOSEABN-VBSNWNEZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)NO)C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC2=CC=CC=C2C=C1)NC(=O)C(CC(C)C)CC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20931887 | |

| Record name | N~4~-Hydroxy-N~1~-{1-hydroxy-1-[(1-hydroxy-1-iminopropan-2-yl)imino]-3-(naphthalen-2-yl)propan-2-yl}-2-(2-methylpropyl)butanediimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20931887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

143457-40-3 | |

| Record name | TAPI (inhibitor) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143457403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~4~-Hydroxy-N~1~-{1-hydroxy-1-[(1-hydroxy-1-iminopropan-2-yl)imino]-3-(naphthalen-2-yl)propan-2-yl}-2-(2-methylpropyl)butanediimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20931887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of TAPI-0 and how does it interact with it?

A1: this compound primarily targets TACE/ADAM17, a membrane-bound metalloprotease [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]. It acts as a potent and selective inhibitor by binding to the catalytic domain of the enzyme, thereby preventing the cleavage of its substrates [, , , , , , , , , , , , , , , , , , , , , , , , , , , ].

Q2: What are the downstream effects of this compound's inhibition of TACE/ADAM17?

A2: TACE/ADAM17 inhibition by this compound leads to several downstream effects, including:

- Reduced shedding of TNF-α and other inflammatory mediators: This can attenuate inflammatory responses in various conditions, such as acute lung injury, neuroinflammation, and ischemia-reperfusion injury [, , , , , , ].

- Increased cell surface expression of TACE/ADAM17 substrates: This includes receptors like MerTK, TIM-3, TNFR1, and DR4, potentially enhancing signaling pathways and cellular responses [, , , , , , ].

- Modulation of immune cell function: this compound can impact macrophage chemotaxis, efferocytosis, and NK cell activity by altering the expression and shedding of relevant surface receptors [, , , , , ].

- Effects on adipocyte differentiation: By inhibiting TACE/ADAM17-mediated shedding of Pref-1, this compound can modulate adipocyte differentiation [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-5-[(3aS,5R,6R,6aS)-5-hydroxy-6-[(E,3S,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pent-4-enoic acid](/img/structure/B149676.png)

![4-Methyl-3,4-dihydropyrido[2,3-B]pyrazine-1(2H)-carbaldehyde](/img/structure/B149699.png)